

Use of "4-Bromo-2-(chloromethyl)-1-iodobenzene" in cross-coupling reactions

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Compound of Interest

Compound Name: 4-Bromo-2-(chloromethyl)-1-iodobenzene

Cat. No.: B1445520

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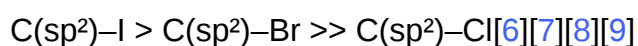
An In-Depth Guide to the Strategic Use of **4-Bromo-2-(chloromethyl)-1-iodobenzene** in Regioselective Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive application guide for the strategic utilization of **4-Bromo-2-(chloromethyl)-1-iodobenzene** (CAS: 1261817-10-0) in synthetic organic chemistry. [1][2][3][4][5] The unique trifunctional nature of this reagent, possessing iodo, bromo, and chloromethyl groups on a single benzene scaffold, presents a powerful platform for the programmed, site-selective construction of complex molecular architectures. By carefully manipulating reaction conditions, each site can be addressed with high chemoselectivity, enabling the efficient synthesis of polysubstituted aromatic compounds, which are crucial motifs in pharmaceuticals, agrochemicals, and materials science.

The Principle of Orthogonal Reactivity

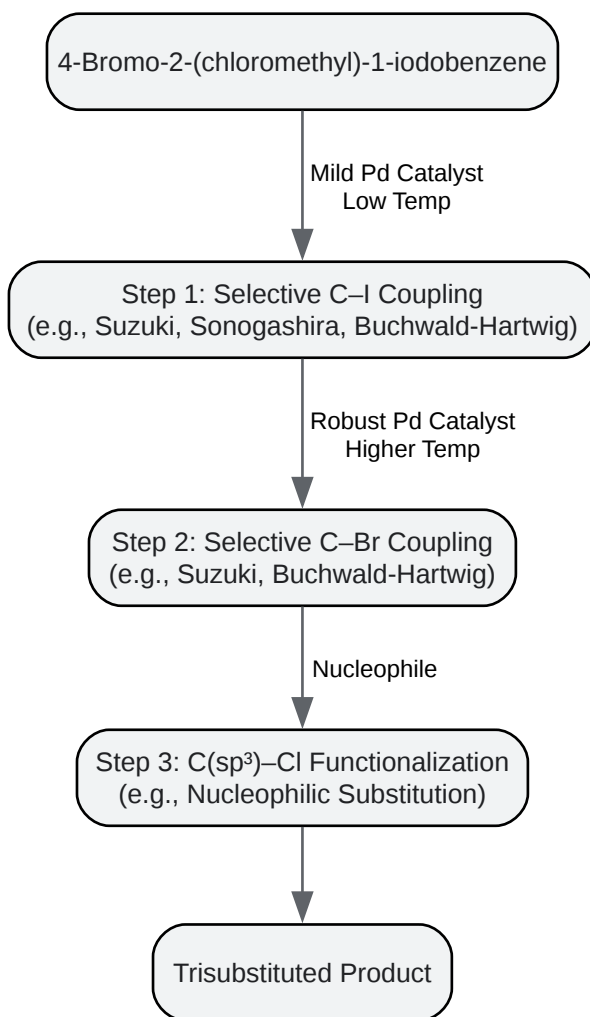
The synthetic utility of **4-Bromo-2-(chloromethyl)-1-iodobenzene** is rooted in the differential reactivity of its three functional groups in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity hierarchy for the oxidative addition step, which is often rate-determining, is:



This predictable trend allows for the selective functionalization of the carbon-iodine bond under mild conditions that leave the carbon-bromine bond intact for subsequent transformations.^[10]^[11] The benzylic chloride ($\text{C}(\text{sp}^3)\text{--Cl}$) offers a third, orthogonal reactive site. Its reactivity is distinct from the aryl halides and is typically exploited via nucleophilic substitution pathways or through the formation of η^3 -benzylpalladium intermediates under specific catalytic conditions.^[12]^[13] This guide provides protocols to harness this tiered reactivity for controlled, stepwise molecular assembly.

Strategic Planning for Sequential Cross-Coupling

A key advantage of this trifunctional reagent is the ability to perform sequential couplings. A logical workflow allows for the introduction of up to three different substituents in a controlled manner. The general strategy involves addressing the most reactive site first under the mildest possible conditions, followed by subsequent reactions at the less reactive sites, often by increasing temperature or employing more active catalyst systems.



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